Methyl 4-[(3-chloropropanoyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 4-(3-chloropropanoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-7-12/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEJOSXYYOIJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397746 | |
| Record name | methyl 4-[(3-chloropropanoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160313-42-8 | |
| Record name | methyl 4-[(3-chloropropanoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Two-Step Synthesis via Esterification and Acylation
The most widely reported method involves two stages: (1) esterification of 4-aminobenzoic acid to methyl 4-aminobenzoate and (2) acylation with 3-chloropropanoyl chloride.
Esterification of 4-Aminobenzoic Acid
4-Aminobenzoic acid undergoes Fischer esterification in methanol catalyzed by sulfuric acid. The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent dehydration.
Procedure :
- 4-Aminobenzoic acid (39.5 mmol, 5.42 g) is dissolved in methanol (30 mL).
- Concentrated H₂SO₄ (5 mL, 93.3 mmol) is added dropwise under stirring.
- The mixture is refluxed for 6 hours, followed by solvent removal in vacuo.
- The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and dried over anhydrous Na₂SO₄.
- Yield: 87% (5.22 g).
Characterization :
- ¹H NMR (CDCl₃) : δ 7.86 (d, J = 8.6 Hz, 2H), 6.65 (d, J = 8.6 Hz, 2H), 4.08 (s, 2H), 3.87 (s, 3H).
- ¹³C NMR : δ 167.3 (C=O), 151.0 (C-NH₂), 131.8 (C-Ar), 119.9 (C-Ar), 113.9 (C-CO₂), 51.7 (-OCH₃).
Acylation with 3-Chloropropanoyl Chloride
The amine group of methyl 4-aminobenzoate reacts with 3-chloropropanoyl chloride in the presence of a base to form the target compound.
Procedure :
- Methyl 4-aminobenzoate (10 mmol) is dissolved in dichloromethane (DCM, 50 mL) under nitrogen.
- Triethylamine (12 mmol) is added as an HCl scavenger.
- 3-Chloropropanoyl chloride (12 mmol) is added dropwise at 0–5°C to minimize side reactions.
- The reaction is stirred for 4–6 hours at room temperature.
- The mixture is washed with 5% NaHCO₃, dried over MgSO₄, and concentrated.
- Recrystallization from ethanol/water yields pure product.
- Yield : 89–92%.
Mechanistic Insights :
The acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of 3-chloropropanoyl chloride, forming a tetrahedral intermediate that collapses to release HCl.
Industrial-Scale Production Methods
Comparative Analysis of Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Solvent | Dichloromethane | Toluene |
| Base | Triethylamine | Aqueous NaOH |
| Temperature | 0–25°C | 50–70°C |
| Reaction Time | 4–6 hours | 1–2 hours |
| Yield | 89–92% | 94% |
| Purity | >98% (HPLC) | >99% (recrystallized) |
Side Reactions and Mitigation Strategies
Over-Acylation
Excess 3-chloropropanoyl chloride may lead to diacylation. Mitigation includes:
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions. Industrial protocols use anhydrous solvents and neutral workup.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-chloropropanoyl)amino]benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: 4-[(3-chloropropanoyl)amino]benzoic acid.
Reduction: Methyl 4-[(3-hydroxypropanoyl)amino]benzoate.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods:
The synthesis of Methyl 4-[(3-chloropropanoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 3-chloropropanoyl chloride. This reaction is usually conducted in the presence of a base such as triethylamine and an organic solvent like dichloromethane at low temperatures to minimize side reactions.
Chemical Properties:
- Molecular Formula: C11H12ClNO3
- Molecular Weight: 239.67 g/mol
- CAS Number: 160313-42-8
- Physical Appearance: White to light yellow solid
- Solubility: Soluble in organic solvents such as methanol and dichloromethane.
Scientific Research Applications
This compound has been utilized in various scientific applications:
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its structure allows for nucleophilic substitution reactions, hydrolysis, and reduction processes, making it versatile in organic synthesis.
Biology
In biological studies, this compound has been investigated for its potential as an enzyme inhibitor. The compound can interact with specific proteins, blocking their activity and thereby affecting various biochemical pathways. For instance, it has been studied for its role in inhibiting certain cancer-related enzymes.
Industrial Applications
This compound is used in the production of specialty chemicals and materials. Its derivatives have shown promise in developing therapeutic agents, particularly those targeting hypertension and cancer treatment .
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Chlorine atom replaced by nucleophiles | Various substituted products |
| Hydrolysis | Ester group hydrolyzed to carboxylic acid | 4-[(3-chloropropanoyl)amino]benzoic acid |
| Reduction | Carbonyl group reduced to alcohol | Methyl 4-[(3-hydroxypropanoyl)amino]benzoate |
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited the activity of a specific enzyme linked to tumor growth. The compound was shown to bind at the active site, preventing substrate access and leading to reduced cell proliferation in vitro .
Case Study 2: Synthesis of Therapeutic Agents
Research highlighted the use of this compound as an intermediate in synthesizing novel anti-cancer compounds. By modifying its structure through various chemical reactions, researchers developed derivatives that exhibited enhanced anti-tumor activity compared to existing treatments .
Mechanism of Action
The mechanism of action of Methyl 4-[(3-chloropropanoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Lacks the chloropropanoyl group.
Methyl 4-[(3-bromopropanoyl)amino]benzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-[(3-chloropropanoyl)amino]phenylacetate: Similar structure but with an additional phenyl group.
Uniqueness
Methyl 4-[(3-chloropropanoyl)amino]benzoate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the chloropropanoyl group allows for unique interactions with biological targets and chemical reagents .
Biological Activity
Methyl 4-[(3-chloropropanoyl)amino]benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloropropanoyl group attached to an amino benzoate structure. This configuration allows for diverse chemical reactivity, including:
- Nucleophilic substitution : The chlorine atom can be replaced by various nucleophiles.
- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
- Reduction : The carbonyl group can be reduced to form an alcohol.
These properties contribute to its potential interactions with biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. Research indicates that this compound can inhibit specific enzymes by binding to their active sites, thereby interfering with various biochemical pathways. Notably, it has shown promise as an inhibitor of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .
Biological Activity and Case Studies
- EGFR Inhibition : A study highlighted the synthesis of new derivatives related to this compound, which exhibited significant inhibitory effects on EGFR tyrosine kinase activity. The derivatives were evaluated for their anti-proliferative properties against several cancer cell lines (A549, HepG2, HCT-116). Results indicated that these compounds induced cytotoxicity and activated apoptotic pathways through caspase activation .
- Anticancer Properties : Further investigations into similar compounds have revealed that modifications in the benzoate structure can enhance anticancer activity. For instance, derivatives with additional functional groups have been shown to exhibit improved binding affinity to EGFR and increased cytotoxic effects in vitro .
- Enzyme Inhibition Studies : this compound was also tested for its ability to inhibit other enzymes involved in metabolic pathways. These studies demonstrated varying degrees of inhibition depending on the structural modifications made to the base compound, suggesting a structure-activity relationship that could be exploited for drug design .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-aminobenzoate | Lacks chloropropanoyl group | Moderate enzyme inhibition |
| Methyl 4-[(3-bromopropanoyl)amino]benzoate | Bromine instead of chlorine | Similar activity profile |
| Methyl 4-[(3-chloropropanoyl)amino]phenylacetate | Additional phenyl group | Enhanced interaction with biological targets |
This table illustrates that while structural similarities exist, the presence of specific functional groups significantly influences biological activity.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-[(3-chloropropanoyl)amino]benzoate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves sequential acylation and esterification. A starting material like methyl 4-aminobenzoate reacts with 3-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography (using ethyl acetate/hexane systems) is recommended. Key parameters include temperature control (0–5°C during acylation to minimize side reactions) and stoichiometric ratios to avoid over-acylation. NMR (¹H and ¹³C) and IR spectroscopy are critical for verifying the amide and ester functional groups .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 7.8–8.1 ppm), methyl ester (δ 3.8–3.9 ppm), and chloropropanoyl chain (δ 2.5–3.5 ppm).
- IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for amide).
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.6).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, especially for detecting unreacted starting materials .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding halogen bonding?
Answer: Single-crystal X-ray diffraction using SHELXL (for refinement) and SIR97 (for phase solving) can elucidate the spatial arrangement of the chloropropanoyl group and its potential halogen-bonding interactions. Challenges include managing disorder in the chlorine atom due to its electron-rich nature. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Hydrogen-bonding networks (e.g., N–H···O=C) and torsion angles between the benzene ring and chloropropanoyl chain should be analyzed to predict reactivity .
Q. How do pH and temperature affect the hydrolytic stability of the ester and amide bonds in this compound?
Answer:
- Hydrolytic Studies : Conduct accelerated stability testing in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC, quantifying hydrolysis products (e.g., 4-aminobenzoic acid and 3-chloropropanoic acid).
- Kinetic Analysis : Use pseudo-first-order kinetics to calculate rate constants. The ester group is more labile under alkaline conditions (pH > 10), while the amide bond degrades preferentially under strong acidic conditions (pH < 2) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The chlorine atom’s σ-hole can be mapped for nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF or THF) on reaction pathways. Transition-state modeling for Suzuki-Miyaura coupling (if aryl halide derivatives are synthesized) can optimize catalyst selection .
Q. How can impurities or byproducts from synthesis be identified and quantified?
Answer:
- LC-MS/MS : Detect trace impurities (e.g., unreacted 3-chloropropanoyl chloride or methyl 4-aminobenzoate) using high-resolution MS.
- NMR Relaxation Experiments : ¹H-¹³C HSQC and HMBC correlate signals to confirm structural assignments of minor components.
- Reference Standards : Compare retention times and spectra with commercially available impurities (e.g., methyl 4-aminobenzoate) .
Methodological Notes
- Crystallography Software : Use SHELXL for refinement (supports twinned data) and WinGX for data visualization .
- Synthetic Optimization : Employ Design of Experiments (DoE) to vary solvents (e.g., dichloromethane vs. acetonitrile) and bases (e.g., DMAP vs. pyridine) .
- Safety : Handle chlorinated intermediates in fume hoods; MSDS guidelines for methyl 4-(chlorocarbonyl)benzoate analogs recommend PPE for skin/eye protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
